
Ustiloxin D
Descripción general
Descripción
Ustiloxin D is a cyclopeptide mycotoxin produced by the rice pathogenic fungus Villosiclava virens. It belongs to the ustiloxin family (A–F and G), characterized by a 13-membered macrocyclic core with a chiral tertiary alkyl-aryl ether linkage, which poses significant synthetic challenges . This compound inhibits microtubule polymerization by binding to tubulin, leading to antimitotic effects, though it exhibits weaker cytotoxicity compared to other antimitotic agents like taxoids . Its total synthesis was first achieved in 31 linear steps via an SNAr reaction, with subsequent optimizations reducing steps to 15 through ethynyl aziridine ring-opening reactions . This compound is highly prevalent in contaminated rice, albeit at lower concentrations than ustiloxin A .
Métodos De Preparación
Early Total Synthesis Approaches
2002 SNAr-Based Synthesis (Cao et al.)
The inaugural total synthesis of ustiloxin D, reported by Cao et al. in 2002, employed a 31-step linear strategy centered on nucleophilic aromatic substitution (SₙAr) to establish the chiral tertiary alkyl-aryl ether bond . The synthesis began with D-serine, which was converted into a β-hydroxydopa derivative via Sharpless asymmetric aminohydroxylation to install the stereochemistry of the β-hydroxytyrosine moiety . The SₙAr reaction between a fluorinated aromatic ring and a chiral tertiary alcohol facilitated the formation of the ether linkage, a critical step requiring meticulous control of stereochemistry . Subsequent macrolactamization of the linear peptide precursor and regioselective methylation completed the synthesis, yielding this compound with spectral data matching the natural product . Despite its success, this route’s lengthy linear sequence (31 steps) and moderate overall yield highlighted the need for more efficient strategies.
2003 Enantioselective Synthesis (Tanaka et al.)
Tanaka et al. (2003) developed an enantioselective approach leveraging a palladium-catalyzed asymmetric allylic alkylation to construct the tert-alkyl aryl ether bond . This method avoided the SₙAr reaction’s limitations by employing a chiral palladium catalyst to achieve high enantiomeric excess (>95%) during the ether-forming step . The β-hydroxydopa unit was synthesized using a diastereoselective hydroxylation, followed by peptide coupling and macrolactamization . While this route reduced the reliance on protecting groups, it still required 25 linear steps, underscoring persistent challenges in streamlining the synthesis .
Convergent Synthesis Strategies
2008 Ethynyl Aziridine Ring-Opening Method
A breakthrough in synthetic efficiency came in 2008 with the development of a 15-step convergent route utilizing an ethynyl aziridine ring-opening reaction . This strategy bifurcated the molecule into two fragments: a β-hydroxydopa-containing segment and an isoleucine-derived aziridine . The ethynyl aziridine’s ring-opening with a phenolic nucleophile established the ether linkage in a stereocontrolled manner, while subsequent peptide elongation and macrolactamization completed the macrocycle . This approach achieved a 12% overall yield, a marked improvement over prior methods, and enabled the synthesis of this compound and eight analogues for structure-activity relationship studies .
2015 Ammonia-Ugi Reaction Approach
Li et al. (2015) introduced a highly convergent six-step synthesis from a known β-hydroxydopa derivative, featuring an ammonia-Ugi reaction to rapidly assemble the linear tripeptide . The tert-alkyl aryl ether bond was constructed via asymmetric allylic alkylation, leveraging a chiral palladium catalyst to achieve >98% enantiomeric excess . The Ugi four-component reaction then coupled the ether-containing fragment with an isocyanide, amine, and carboxylic acid to form the linear precursor, which underwent cyclization and global deprotection to yield this compound . This method’s brevity (six steps) and high functional group tolerance demonstrated the Ugi reaction’s utility in complex peptide synthesis .
Comparative Analysis of Synthetic Routes
The table above highlights the progression from linear to convergent strategies, with the 2015 Ugi-based approach achieving the highest efficiency. The aziridine ring-opening method balanced yield and versatility, enabling analogue synthesis, while the Ugi route minimized step count through multicomponent reactions .
Biological Evaluation and Analogue Synthesis
Synthetic this compound and its analogues were evaluated for tubulin polymerization inhibition, revealing critical structure-activity insights . The C-9 methylamino group’s S-configuration and a free phenolic hydroxyl group proved essential for activity, while modifications at the C-6 position were tolerated . For example, 14-MeO-ustiloxin D exhibited 50% inhibition at 1.2 μM, comparable to the natural product, whereas epi-ustiloxin analogues showed negligible activity . These findings underscore the precision required in synthesizing stereochemically complex regions.
Análisis De Reacciones Químicas
Tipos de Reacciones
Ustiloxin D experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales dentro de la molécula, lo que puede alterar su actividad biológica.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, como la reducción de cetonas a alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica, como la reacción SNAr, son cruciales en la síntesis de this compound.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como el hidruro de sodio y varios haluros de alquilo se utilizan en reacciones de sustitución nucleofílica.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Antimitotic Properties
Ustiloxin D is recognized for its ability to inhibit microtubule assembly, making it a potential candidate for cancer therapy. It acts as an antimitotic agent by binding to tubulin, which disrupts the normal function of microtubules during cell division. This mechanism is crucial because microtubules are essential for mitosis, and their disruption can lead to cell cycle arrest, particularly in cancer cells.
- Mechanism of Action : this compound binds to specific sites on tubulin, inhibiting polymerization and leading to mitotic arrest. This property positions it alongside other known antimitotic agents like vinca alkaloids and taxanes .
- Research Findings : Studies have shown that modifications at specific positions within the ustiloxin structure can influence its efficacy as a tubulin polymerization inhibitor. For instance, variations at the C-6 position of this compound have been tolerated, indicating a degree of flexibility in its structure-activity relationship (SAR) .
Synthesis Methodologies
The total synthesis of this compound has been a subject of extensive research due to its complex structure. Various synthetic approaches have been developed to create this compound efficiently:
- First Total Synthesis : The initial total synthesis involved an SNAr reaction and was accomplished in 31 linear steps. This synthesis was significant as it provided access to this compound and its analogues for further biological evaluation .
- Convergent Synthesis Approaches : More recent methodologies have utilized convergent synthesis strategies, such as the ammonia-Ugi reaction, which simplifies the process and increases yield. This approach highlights the versatility in synthetic strategies available for producing this compound .
Synthetic Method | Description | Yield (%) |
---|---|---|
SNAr Reaction | First total synthesis using nucleophilic aromatic substitution | 85% |
Ammonia-Ugi Reaction | Convergent synthesis method enhancing efficiency | TBD |
Agricultural Applications
Beyond its potential in cancer therapy, this compound has implications in agriculture, particularly as a mycotoxin affecting crops like rice.
- Natural Contamination : Research indicates that ustiloxins can contaminate rice crops under specific climatic conditions. Understanding these contamination patterns is vital for developing strategies to mitigate their impact on food safety .
- Toxicological Studies : The presence of ustiloxins in agricultural products raises concerns about their toxicological effects on humans and animals. Studies are ongoing to evaluate the safety levels and establish regulatory measures for ustiloxins in food products.
Case Studies
Several case studies illustrate the applications of this compound in both medicinal and agricultural contexts:
- Case Study 1: Cancer Cell Lines : A study evaluated the effectiveness of this compound against various cancer cell lines, demonstrating significant cytotoxicity correlated with its ability to inhibit tubulin polymerization .
- Case Study 2: Rice Contamination : Another study assessed the levels of ustiloxins in rice samples across different geographic regions. The findings revealed substantial variability in contamination levels, highlighting the need for region-specific monitoring and intervention strategies .
Mecanismo De Acción
Ustiloxin D ejerce sus efectos uniéndose al sitio vinca/rizoxina en la tubulina, inhibiendo el ensamblaje de dímeros de α, β-tubulina en microtúbulos. Esta inhibición interrumpe la división celular, lo que lleva a una actividad antimitótica . La estructura del compuesto, particularmente el enlace éter arilo-alquilo terciario quiral, es crucial para su actividad biológica.
Comparación Con Compuestos Similares
Structural Comparison with Ustiloxin Analogues
Core Structural Features
All ustiloxins share a 13-membered macrocycle but differ in side-chain modifications:
- Ustiloxin A/B : Contain a β-hydroxytyrosine residue and sulfur atoms (A: thioether linkage; B: sulfoxide). These structural features enhance cytotoxicity, with ustiloxin B showing the highest activity (IC50 = 1.03 µM against BGC-823 cells) .
- Ustiloxin D: Lacks sulfur and has a free phenolic hydroxyl group critical for tubulin binding. Substitutions at the C-6 position (e.g., Val/Ala) are tolerated but reduce activity .
- Ustiloxin F : Contains a modified ether linkage and is the most frequently detected analogue in rice (96.7% prevalence) .
- Ustiloxin G : A newly identified analogue with a thioether group, exhibiting moderate cytotoxicity (IC50 = 22.5 µM against A375 cells) .
Key Structural Determinants of Activity :
- The free phenolic hydroxyl group (essential for tubulin inhibition) .
- Configuration of the C-9 methylamino group (S-configuration required) .
- Presence of sulfur (correlates with higher cytotoxicity) .
Tubulin Polymerization Inhibition
This compound inhibits tubulin polymerization at micromolar concentrations, similar to phomopsin A. Modifications at C-6 (e.g., Tle, Leu, Ile) reduce potency but retain partial activity, whereas epi-ustiloxin analogues (9R,10S) show diminished effects, confirming the importance of stereochemistry .
Cytotoxicity Profile
Compound | IC50 (µM) | Target Cell Line | Key Feature |
---|---|---|---|
Ustiloxin B | 1.03 | BGC-823 | Sulfur-containing |
Ustiloxin G | 22.5 | A375 | Thioether group |
This compound | >100 | Multiple | Free hydroxyl group |
This compound’s lower cytotoxicity compared to sulfur-containing analogues highlights the role of sulfur in enhancing bioactivity.
Natural Occurrence and Environmental Impact
Prevalence in Rice
Ustiloxin | Detection Rate (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) |
---|---|---|---|
A | 55.7 | 177.8 ± 388.7 | 3620.9 |
D | 93.7 | 20.6 ± 39.6 | 222.5 |
F | 96.7 | 17.8 ± 34.8 | 179.2 |
Despite lower concentrations, this compound’s high detection rate (93.7%) underscores its environmental persistence. It is absorbed by rice plants from contaminated paddy water, leading to grain accumulation .
Detection Methods
This compound is quantified using LC-MS/MS with high sensitivity (LOD = 0.06 µg/kg) but requires matrix-matched calibration due to significant matrix effects . Simultaneous detection with ustiloxin A is achievable, reflecting their co-occurrence in rice .
Actividad Biológica
Ustiloxin D is a cyclopeptide mycotoxin produced by the pathogenic fungus Ustilaginoidea virens, which primarily affects rice crops. This compound is part of a broader family of ustiloxins, known for their significant biological activities, particularly their antimitotic properties. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in cancer therapy.
Chemical Structure and Synthesis
This compound features a 13-membered cyclic structure composed of four amino acid residues: glycine, valine, β-hydroxyisoleucine, and a non-proteinogenic amino acid. The total synthesis of this compound has been achieved through various methods, with significant advancements made in optimizing synthetic routes to yield this compound effectively. The first total synthesis was reported in 2008, demonstrating that this compound exists predominantly as a single atropisomer .
Table 1: Key Characteristics of this compound
Property | Description |
---|---|
Molecular Formula | C₁₃H₁₇N₃O₄S |
Molecular Weight | 299.35 g/mol |
Structure Type | Cyclopeptide mycotoxin |
Source | Ustilaginoidea virens |
This compound exhibits potent anti-tubulin activity by inhibiting the polymerization of tubulin, which is crucial for microtubule assembly in cells. This inhibition occurs at micromolar concentrations and is characterized by the compound's ability to bind to tubulin, disrupting normal cell division processes. The presence of a free phenolic hydroxyl group ortho to the ether linkage has been identified as critical for its biological activity .
Biological Activity and Cytotoxicity
Research has shown that this compound and its analogs possess varying degrees of cytotoxicity against different cell lines. In comparative studies, this compound demonstrated lower cytotoxic effects than other well-known antimitotic agents but still showed significant potential as an anti-cancer agent due to its selective inhibition of tubulin polymerization .
Case Study: Anti-Cancer Potential
A study evaluated the anti-cancer effects of synthetic this compound on various cancer cell lines. The results indicated that while this compound was less potent than other antimitotic drugs like paclitaxel, it still effectively inhibited cell proliferation in certain cancer types. Notably, modifications at specific positions within the molecule were found to enhance its biological activity and selectivity .
Comparative Analysis with Other Mycotoxins
Ustiloxins A and B are structurally related compounds that also exhibit biological activity but differ in their potency and mechanisms. While Ustiloxins A and B have shown significant cytotoxic effects against various pathogens, this compound's primary action remains focused on disrupting microtubule dynamics.
Table 2: Comparison of Ustiloxins
Compound | Source | Biological Activity | Cytotoxicity Level |
---|---|---|---|
Ustiloxin A | Ustilaginoidea virens | Antimicrobial, cytotoxic | High |
Ustiloxin B | Ustilaginoidea virens | Antimicrobial, cytotoxic | Moderate |
This compound | Ustilaginoidea virens | Anti-tubulin activity | Low to Moderate |
Q & A
Q. Basic: What methodological approaches are recommended for isolating and purifying Ustiloxin D from fungal cultures?
This compound is typically extracted from fungal cultures (e.g., Aspergillus spp.) using solvent-based methods. Common protocols include:
- Extraction : Ethyl acetate or methanol extraction under agitation (24–48 hours) .
- Purification : Sequential chromatography (e.g., silica gel column, HPLC with C18 reverse-phase columns) .
- Purity Validation : HPLC-DAD (≥95% purity threshold) and LC-MS to confirm molecular weight (MW: ~1,100 Da) .
Key Challenge : Co-elution with structurally similar ustiloxins (e.g., Ustiloxin B) requires high-resolution separation techniques .
Q. Advanced: How can researchers resolve contradictions in this compound’s reported IC50 values across cytotoxicity studies?
Discrepancies in IC50 values (e.g., 0.1–10 μM in HeLa vs. NIH/3T3 cells) arise from methodological variability:
Q. Basic: What analytical techniques are essential for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, NOESY) to resolve cyclic peptide backbone and disulfide bridges .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₅₄H₇₄N₁₀O₁₄S₂) .
- X-ray Crystallography : Limited due to crystallization challenges; used in seminal studies for absolute configuration .
Q. Advanced: What experimental strategies validate the biosynthetic gene cluster (BGC) of this compound?
Genome Mining : Identify non-ribosomal peptide synthetase (NRPS) and cytochrome P450 genes in fungal genomes .
Gene Knockout : CRISPR-Cas9 disruption of candidate BGCs to abolish this compound production .
Heterologous Expression : Transfer BGC into model hosts (e.g., Aspergillus nidulans) to confirm metabolite production .
Example : The ust cluster in Aspergillus flavus includes ustA (NRPS) and ustB (oxidoreductase), validated via knockout .
Q. Basic: What assays are used to study this compound’s microtubule inhibition mechanism?
- Tubulin Polymerization Assays : Monitor microtubule assembly via turbidity (340 nm) in vitro .
- Immunofluorescence Microscopy : Visualize cytoskeletal disruption in treated cells (e.g., α-tubulin staining) .
- Cell Cycle Analysis : Flow cytometry to quantify G2/M arrest (propidium iodide staining) .
Q. Advanced: How can researchers differentiate this compound’s primary microtubule effects from off-target responses?
- Time-Lapse Imaging : Capture real-time microtubule dynamics (e.g., EB1-GFP tracking) .
- Combination Studies : Co-treatment with stabilizers (e.g., paclitaxel) to assess competitive inhibition .
- Proteomic Profiling : Identify off-target binding partners via affinity chromatography and LC-MS/MS .
Q. Basic: What challenges arise in synthesizing this compound analogs for structure-activity studies?
- Cyclization Efficiency : Low yields during macrocyclization due to steric hindrance; optimize using HATU/DIPEA .
- Disulfide Bond Stability : Susceptibility to reduction in physiological conditions; consider thioether analogs .
Q. Advanced: What statistical models are appropriate for dose-response analysis of this compound toxicity?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g.,
log(inhibitor) vs. response
in GraphPad Prism) . - IC50 Confidence Intervals : Report 95% CI using bootstrap resampling (n ≥ 3 replicates) .
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points .
Q. Basic: What are the genomic and metabolomic techniques for studying this compound production in fungal strains?
- RNA-seq : Compare gene expression in high/low-producing strains under stress (e.g., nitrogen limitation) .
- LC-HRMS Metabolomics : Correlate BGC activation with metabolite profiles via GNPS molecular networking .
Q. Advanced: How can researchers address batch-to-batch variability in this compound bioactivity studies?
Propiedades
Número CAS |
158243-18-6 |
---|---|
Fórmula molecular |
C23H34N4O8 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1 |
Clave InChI |
GDXLZSYACWZHOC-ZNRYNLAGSA-N |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
SMILES isomérico |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
SMILES canónico |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Key on ui other cas no. |
158243-18-6 |
Sinónimos |
Ustiloxin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.